REACTION_CXSMILES
|
OO.C(O)(=[O:5])C.[C:7]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)(=[O:9])[CH3:8].C([O-])([O-])=O.[K+].[K+]>CC(O)C>[C:7]([C:10]1[CH:11]=[N+:12]([O-:5])[CH:13]=[CH:14][CH:15]=1)(=[O:9])[CH3:8] |f:3.4.5|
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Name
|
|
Quantity
|
20.9 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
KSO3
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature (RT)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(94° C., 2.00 mm Hg)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred overnight (O/N) at 95° C
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
Next, the reaction mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
to destroy the remaining hydrogen peroxide
|
Type
|
ADDITION
|
Details
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Next, methanol (750 ml) was added
|
Type
|
FILTRATION
|
Details
|
the resultant cloudy solution was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The semi-solid was extracted repeatedly with hot CH2Cl2 (4×500 ml)
|
Type
|
CUSTOM
|
Details
|
Next, the solvent was removed
|
Type
|
CUSTOM
|
Details
|
leaving approximately 44 g of a crude, pale yellow solid
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
until cool in an icebath
|
Type
|
CUSTOM
|
Details
|
The white solid which precipitated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with 2-propanol (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum dessicator O/N at 50° C
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C=[N+](C=CC1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |